1,3-Bis(chloromethyl)benzene

Solid-state chemistry Crystallography Pharmaceutical intermediate synthesis

1,3-Bis(chloromethyl)benzene (CAS 626-16-4) is the distinct meta-isomer whose ~120° angular connectivity is structurally essential for synthesizing hyperbranched polymers, tuning crosslinking density, and creating non-linear architectures unattainable with para- or ortho-isomers. Unlike linear aromatic crosslinkers, this bifunctional m-xylylene dichloride introduces controlled backbone curvature, modulating Tg and free volume in advanced coatings and electroluminescent polymers. Its reproducible crystalline form, stabilized by specific Cl···Cl interactions (3.513–3.768 Å), ensures batch-to-batch consistency for pharmaceutical intermediate scale-up. Choose the meta geometry for topology-driven performance.

Molecular Formula C8H8Cl2
Molecular Weight 175.05 g/mol
CAS No. 626-16-4
Cat. No. B146608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(chloromethyl)benzene
CAS626-16-4
Synonyms1.3-Bis(chloromethyl)benzene
Molecular FormulaC8H8Cl2
Molecular Weight175.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)CCl)CCl
InChIInChI=1S/C8H8Cl2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2
InChIKeyGRJWOKACBGZOKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(chloromethyl)benzene (CAS 626-16-4) for Polymer Synthesis and Crosslinking Procurement


1,3-Bis(chloromethyl)benzene (CAS 626-16-4), also designated as α,α′-dichloro-m-xylene or m-xylylene dichloride, is a halogenated aromatic compound with the molecular formula C₈H₈Cl₂ and a molecular weight of 175.06 g/mol . It consists of a benzene ring substituted at the meta (1,3) positions with two highly reactive chloromethyl (–CH₂Cl) groups, which serve as electrophilic centers for nucleophilic substitution and crosslinking reactions . The compound is commercially supplied as a colorless to pale yellow crystalline solid with a melting point of 33–35 °C and a purity specification of ≥97% (GC) from major vendors . Its dual benzylic chloride functionality enables applications as a bifunctional crosslinking agent, polymer building block, and pharmaceutical intermediate precursor .

Why 1,3-Bis(chloromethyl)benzene Cannot Be Substituted with Other Bis(chloromethyl)benzene Isomers


The substitution of 1,3-bis(chloromethyl)benzene with its 1,2- (ortho) or 1,4- (para) isomers in polymer synthesis or crosslinking applications introduces substantial changes in material architecture, network topology, and macroscopic properties that preclude simple interchange. While all three isomers share the C₈H₈Cl₂ molecular formula and possess two reactive chloromethyl groups, the meta-substitution geometry of the 1,3-isomer generates angular (non-linear) connectivity of approximately 120°, producing kinked polymer backbones, branched architectures, and three-dimensional crosslinked networks with distinct mechanical and thermal properties relative to the linear, rod-like connectivity afforded by the para-isomer . Moreover, the solid-state crystal packing of the 1,3-isomer is uniquely stabilized by specific intermolecular chlorine–chlorine interactions of 3.513–3.768 Å that are absent or substantially different in the ortho and para isomers, affecting crystallization behavior during material processing [1]. These structural and supramolecular differences directly translate into divergent polymer performance, crosslinking density, and thermal stability, establishing the 1,3-isomer as a functionally distinct chemical entity rather than a generic commodity .

Quantitative Differential Evidence: 1,3-Bis(chloromethyl)benzene Procurement Selection Guide


Crystal Packing Distinction: Cl···Cl Interaction Distances in 1,3-Bis(chloromethyl)benzene vs. Benzyl Chloride Derivatives

The 1,3-bis(chloromethyl)benzene compound forms a three-dimensional supramolecular network in the solid state mediated by intermolecular chlorine–chlorine interactions measuring 3.513(1) Å and 3.768(3) Å [1][2]. Comparative X-ray crystallographic analysis against other substituted benzyl chlorides reveals that this compound possesses an atypically elongated CH₂–Cl bond length relative to structurally related benzyl chloride derivatives [1]. These specific intermolecular Cl···Cl contact distances constitute a structural fingerprint that distinguishes the solid-state packing of the meta-isomer from other bis(chloromethyl)benzene isomers and benzyl chloride derivatives [2].

Solid-state chemistry Crystallography Pharmaceutical intermediate synthesis

Toxicological Hazard Classification: Comparative Regulatory Profile for Safe Handling and Procurement Compliance

Under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) regulation, 1,3-bis(chloromethyl)benzene carries multiple notified hazard classifications: Acute Toxicity Category 4 (Oral) with H302 (Harmful if swallowed); Acute Toxicity Category 2 (Inhalation) with H330 (Fatal if inhaled); Skin Irritation Category 2 with H315; Eye Irritation Category 2 with H319; and Specific Target Organ Toxicity Single Exposure Category 3 with H335 (May cause respiratory irritation) [1]. The compound is assigned UN 2811 (Toxic solid, organic, n.o.s.), Hazard Class 6.1 (Poison), Packing Group II for transportation . Notably, data are lacking for acute dermal toxicity, carcinogenicity, mutagenicity, reproductive toxicity, and environmental aquatic hazards under CLP notification [1].

Occupational safety Regulatory compliance Hazard assessment

Analytical Purity Specification: GC Assay ≥98.0% and Solubility in Methanol for Reaction Qualification

Commercial-grade 1,3-bis(chloromethyl)benzene is supplied with a minimum assay of ≥98.0% as determined by gas chromatography (GC), a purity level that meets the requirements for reproducible polymer synthesis and crosslinking applications . The compound exhibits defined solubility in methanol (1 g/10 mL, yielding a clear, colorless solution), enabling straightforward preparation of stock solutions for homogeneous liquid-phase reactions . Alternative supplier grades are available at 96% and 97% purity, providing procurement flexibility based on application sensitivity to impurity profiles .

Analytical chemistry Quality control Reaction qualification

Reactivity Distinction: Bifunctional Electrophilic Substitution with Meta-Directed Angular Connectivity for Non-Linear Polymer Architectures

The 1,3-substitution pattern of 1,3-bis(chloromethyl)benzene enforces an angular (non-linear) connectivity geometry of approximately 120° between the two chloromethyl reactive sites . This meta-substitution architecture directly contrasts with the linear, rod-like connectivity of the 1,4-bis(chloromethyl)benzene (para-isomer) and the more sterically congested 1,2-bis(chloromethyl)benzene (ortho-isomer) . The angular geometry of the 1,3-isomer promotes the formation of kinked polymer backbones, branched hyperbranched structures, and three-dimensional crosslinked networks rather than the rigid linear chains favored by the para-isomer . This structural distinction enables the 1,3-isomer to function as a network-forming crosslinker that introduces controlled flexibility and free volume into polymeric materials .

Polymer chemistry Crosslinking Network topology

Application Scenarios Where 1,3-Bis(chloromethyl)benzene (CAS 626-16-4) Provides Verifiable Functional Advantage


Synthesis of Hyperbranched Polymers Requiring Kinked Backbone Architecture

The angular meta-substitution geometry of 1,3-bis(chloromethyl)benzene (≈120° connectivity) is essential for the deliberate construction of hyperbranched and dendritic polymer architectures. Unlike the para-isomer, which yields rigid linear chains, the 1,3-isomer introduces controlled backbone curvature that increases free volume, modulates glass transition temperature, and alters mechanical flexibility . This scenario applies to the preparation of hyperbranched polyesters, polyethers, and functional coatings where network topology must be tuned independently of monomer composition [1].

Crosslinking Agent for Bioconjugation and Protein Immobilization Requiring Defined Spacer Geometry

The bifunctional chloromethyl groups of 1,3-bis(chloromethyl)benzene serve as reactive handles for the covalent attachment of biomolecules, including proteins and nucleic acids, through nucleophilic substitution with amine or thiol groups . The meta-substituted phenyl spacer provides a rigid, angular linker of defined length and orientation that differs from flexible aliphatic crosslinkers (e.g., glutaraldehyde) and linear aromatic crosslinkers (e.g., 1,4-bis(chloromethyl)benzene) . This angular spacer geometry can influence the accessibility of immobilized biomolecules on sensor surfaces or within drug delivery matrices .

Pharmaceutical Intermediate Purification and Solid-Form Development

The distinct solid-state crystal packing of 1,3-bis(chloromethyl)benzene, characterized by specific intermolecular Cl···Cl interactions of 3.513–3.768 Å [1], provides a reproducible crystalline form that can be leveraged for purification via recrystallization and for consistent handling during multi-step pharmaceutical intermediate synthesis. The atypically long CH₂–Cl bond length relative to other benzyl chlorides may also influence reaction kinetics in nucleophilic displacement steps, affecting process robustness in route development. This scenario is most relevant for medicinal chemistry and process chemistry teams synthesizing API intermediates where consistent crystalline morphology ensures reproducible reaction outcomes across batches.

Electroluminescent Polymer Composition Development

1,3-Bis(chloromethyl)benzene has been specifically disclosed in patent literature as a component in electroluminescent polymer compositions . The angular connectivity of the meta-isomer can influence the conjugation length, intermolecular π-stacking, and solid-state morphology of luminescent polymers, parameters that directly impact device efficiency and emission color purity. In this application context, substitution with the para-isomer would alter polymer backbone linearity and intermolecular packing, potentially degrading device performance.

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